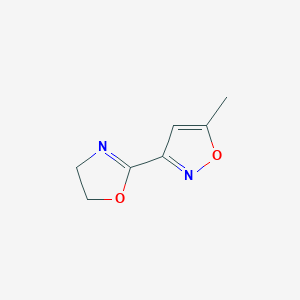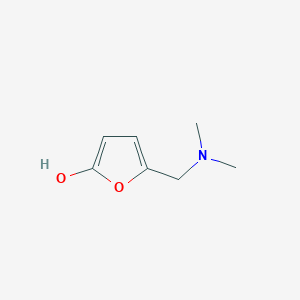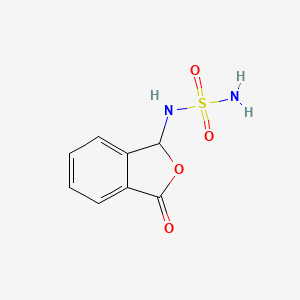
N-(4-Acetamidophenyl)-3-(1,2-oxazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Acetamidophenyl)-3-(isoxazol-4-yl)propanamide: is a synthetic organic compound that features a combination of an acetamidophenyl group and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamidophenyl)-3-(isoxazol-4-yl)propanamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Acetamidophenyl Group: The acetamidophenyl group can be introduced through an amide bond formation reaction. This can be achieved by reacting 4-acetamidobenzoic acid with an appropriate amine derivative of the isoxazole ring.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired N-(4-Acetamidophenyl)-3-(isoxazol-4-yl)propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamidophenyl moiety, potentially converting it to an alcohol.
Substitution: The aromatic ring in the acetamidophenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Alcohol derivatives of the acetamidophenyl moiety.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Acetamidophenyl)-3-(isoxazol-4-yl)propanamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring can engage in hydrogen bonding and π-π interactions, while the acetamidophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-Acetamidophenyl)-3-(isoxazol-5-yl)propanamide: Similar structure but with the isoxazole ring at a different position.
N-(4-Acetamidophenyl)-3-(pyrazol-4-yl)propanamide: Contains a pyrazole ring instead of an isoxazole ring.
N-(4-Acetamidophenyl)-3-(thiazol-4-yl)propanamide: Contains a thiazole ring instead of an isoxazole ring.
Uniqueness
N-(4-Acetamidophenyl)-3-(isoxazol-4-yl)propanamide is unique due to the specific positioning of the isoxazole ring, which can influence its chemical reactivity and biological activity. The combination of the acetamidophenyl group with the isoxazole ring provides a distinct set of properties that can be exploited in various applications.
Properties
CAS No. |
141501-31-7 |
|---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C14H15N3O3/c1-10(18)16-12-3-5-13(6-4-12)17-14(19)7-2-11-8-15-20-9-11/h3-6,8-9H,2,7H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
GJRDVJSDUCUMCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CON=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)


![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)


![4-Aminobenzo[d]oxazole-2-carbonitrile](/img/structure/B12872723.png)


![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
